Cas no 39012-20-9 (Picroside II)
Picroside II Chemical and Physical Properties
Names and Identifiers
-
- 6-Vanilloylcatalpol
- 6'-VANILLOYL CATALPOL
- AMPHICOSIDE
- PICROSIDE II
- PICROSID II
- beta-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha)]-
- AMPHICOSIDE II
- PICROSIDE ò
- (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-1a,1b,2,5a,6,6a-Hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl-beta-D-glucopyranoside
- PICROSIDE II(AS) PrintBack
- Picroside-2
- Vanilloyl catalpol
- (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside
- [ "" ]
- Picroside-II
- C23H28O13
- MEGxp0_001244
- V1555
- beta-D-Glucopyranoside,
- XX0PFP9RVI
- s3765
- NS00057203
- [2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- Picrosid II, HPLC Grade
- [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- CHEBI:191155
- PicrosideII
- AKOS015896761
- CID 3081484
- 39012-20-9
- Picroside 2;Picroside-2;Picroside2;Picroside-II;PicrosideII;Picroside i inverted question mark A(2)
- AS-56421
- BCP29556
- 6-Vanillylcatalpol
- PD087315
- Picroside 2
- Picroside i inverted question mark A(2)
- Picroside
- [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- HY-N0408
- ACon1_001520
- 1961245-47-5
- CCG-269786
- .BETA.-D-GLUCOPYRANOSIDE, 1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL, (1AS-(1A.ALPHA.,1B.BETA.,2.BETA.,5A.BETA.,6.BETA.,6A.ALPHA.))-
- CHEMBL510404
- NCGC00180420-01
- beta-D-Glucopyranoside, (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl
- Ampicoside
- NCGC00180420-03
- DTXSID30904845
- (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl beta-D-glucopyranoside
- (1AS,1bS,2S,5aR,6S,6aS)-1a-(hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1a,1b,2,5a,6,6a-hexahydrooxireno[2',3':4,5]cyclopenta[1,2-c]pyran-6-yl 4-hydroxy-3-methoxybenzoate
- BRD-K40184968-001-01-7
- .BETA.-D-GLUCOPYRANOSIDE, (1AS,1BS,2S,5AR,6S,6AS)-1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL
- (1AS,1BS,2S,5AR,6S,6AS)-1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL .BETA.-D-GLUCOPYRANOSIDE
- EINECS 254-247-6
- AKOS037514782
- NCGC00180420-04
- UNII-XX0PFP9RVI
- CS-0008940
- Q-100453
- beta-D-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl, (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-
- [2-(Hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
- AKNILCMFRRDTEY-UHFFFAOYSA-N
- DB-049364
- Picroside II
-
- MDL: MFCD00017402
- Inchi: 1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3
- InChI Key: AKNILCMFRRDTEY-UHFFFAOYSA-N
- SMILES: O1C2C(C3C=COC(C3C12CO)OC1C(C(C(C(CO)O1)O)O)O)OC(C1C=CC(=C(C=1)OC)O)=O
Computed Properties
- Exact Mass: 512.15300
- Monoisotopic Mass: 512.15299094 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 839
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 197
- Molecular Weight: 512.5
- XLogP3: -1.4
Experimental Properties
- Color/Form: Powder
- Density: 1.6600
- Boiling Point: 780.8 °C at 760 mmHg
- Flash Point: 267.9 °C
- Refractive Index: 1.681
- Solubility: ethanol: soluble1mg/mL, clear, colorless
- PSA: 197.13000
- LogP: -2.01140
Picroside II Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:2-8°C
Picroside II Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89759-20MG |
Picroside II |
39012-20-9 | 20mg |
¥3377.03 | 2025-01-16 | ||
| TRC | P437640-10mg |
Picroside II |
39012-20-9 | 10mg |
$ 75.00 | 2023-09-06 | ||
| TRC | P437640-25mg |
Picroside II |
39012-20-9 | 25mg |
$138.00 | 2023-05-17 | ||
| TRC | P437640-50mg |
Picroside II |
39012-20-9 | 50mg |
$207.00 | 2023-05-17 | ||
| TRC | P437640-100mg |
Picroside II |
39012-20-9 | 100mg |
$339.00 | 2023-05-17 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1100-20mg |
Picroside II |
39012-20-9 | 98% | 20mg |
$65 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1100-100mg |
Picroside II |
39012-20-9 | 98% | 100mg |
$120 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2817-5 mg |
Picroside II |
39012-20-9 | 99.83% | 5mg |
¥687.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2817-10 mg |
Picroside II |
39012-20-9 | 99.83% | 10mg |
¥1137.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2817-25 mg |
Picroside II |
39012-20-9 | 99.83% | 25mg |
¥2648.00 | 2021-09-23 |
Picroside II Suppliers
Picroside II Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Picroside II
Picroside II: A Comprehensive Overview
Picroside II, also known by its CAS number 39012-20-9, is a bioactive compound that has garnered significant attention in the fields of pharmacology and traditional medicine. This compound is a member of the iridoid glycosides family, which are naturally occurring secondary metabolites found in various plants. Picroside II has been extensively studied for its potential therapeutic applications, particularly in the context of anti-inflammatory, antioxidant, and anticancer activities.
The chemical structure of Picroside II consists of a glycoside formed by the combination of a picrosides aglycone and a sugar moiety. This structure contributes to its bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. Recent studies have highlighted the ability of Picroside II to modulate cellular signaling pathways, such as the NF-κB and MAPK pathways, which are implicated in inflammation and cancer progression.
In traditional medicine, Picroside II is often derived from plants such as Gentiana scabra, which has been used for centuries in Chinese herbal medicine to treat digestive disorders and inflammation. Modern research has validated these traditional uses by demonstrating the compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that Picroside II could be a valuable addition to the arsenal of anti-inflammatory agents currently available.
One of the most exciting areas of research involving Picroside II is its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism behind this selective cytotoxicity involves the activation of caspase pathways and the regulation of Bcl-2 family proteins. Furthermore, Picroside II has been found to enhance the efficacy of conventional chemotherapy drugs, potentially reducing the required dosage and minimizing side effects.
The antioxidant properties of Picroside II are another area of active investigation. By scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, this compound plays a role in protecting cells from oxidative stress, which is a major contributor to aging and chronic diseases. Recent studies have also explored the neuroprotective effects of Picroside II, with promising results in models of Alzheimer's disease and stroke.
Despite its numerous potential benefits, further research is needed to fully understand the pharmacokinetics, toxicity, and long-term effects of Picroside II in humans. Clinical trials are currently underway to evaluate its safety and efficacy as a therapeutic agent for inflammatory diseases and cancer. Collaborative efforts between academia, industry, and regulatory bodies will be crucial in bringing this natural compound to clinical practice.
In conclusion, Picroside II (CAS No. 39012-20-9) represents a compelling example of how traditional knowledge combined with modern science can lead to innovative therapeutic solutions. Its diverse biological activities make it a subject of intense interest for researchers worldwide. As ongoing studies continue to unravel its mechanisms and applications, Picroside II holds great promise for improving human health and well-being.
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